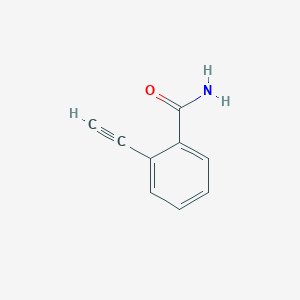

2-Ethynylbenzamide

Descripción general

Descripción

2-Ethynylbenzamide is a chemical compound that is used for pharmaceutical testing . It has a molecular formula of C9H11NO .

Synthesis Analysis

The synthesis of 2-Ethynylbenzamide has been explored in the context of creating 3-Alkylideneisoindolin-1-ones. The process involves carrying out cyclocarbonylative Sonogashira reactions of ortho-ethynylbenzamides under CO pressure, in the presence of a very small amount of PdCl2 (PPh3)2(0.4 mol %) as a catalytic precursor and without the need for a Cu salt as the co-catalyst .Molecular Structure Analysis

The molecular structure of 2-Ethynylbenzamide is characterized by a molecular formula of C9H11NO and an average mass of 149.190 Da .Chemical Reactions Analysis

2-Ethynylbenzamide has been found to react successfully with iodoarenes bearing electron-withdrawing and electron-donating groups, giving rise to different classes of compounds depending on the solvent used .Aplicaciones Científicas De Investigación

Application 1: Synthesis of 3-Alkylideneisoindolin-1-ones

- Summary of the Application : 2-Ethynylbenzamide is used in the synthesis of 3-Alkylideneisoindolin-1-ones via Sonogashira Cyclocarbonylative Reactions. These compounds are found in a large number of biologically active compounds and have been recognized as nuclei of natural and synthetic compounds such as fumaridine, narceine imide, stigmalactam, magallinesine, chartarlactam L, aristoyagonine, aristolactams, and AKS-186 .

- Methods of Application or Experimental Procedures : The process is carried out under CO pressure, in the presence of a very small amount of PdCl 2 (PPh 3 2(0.4 mol %) as a catalytic precursor and without the need for a Cu salt as the co-catalyst .

- Results or Outcomes : 2-Ethynylbenzamide reacted successfully with iodoarenes bearing electron-withdrawing and electron-donating groups, giving rise to different classes of compounds depending on the solvent used .

Application 2: Tumor-localized in vivo release of anticancer drugs

- Summary of the Application : 2-Ethynylbenzamide is used in the development of a gold-catalyzed cyclization for the tumor-localized in vivo release of anticancer drugs .

- Methods of Application or Experimental Procedures : The research involved the development of a new approach for the synthesis of 3-alkylideneisoindolin-1-ones via a copper-free Pd-catalyzed Sonogashira cyclocarbonylative reaction between 2-ethynylbenzamides and various iodoarenes .

- Results or Outcomes : The research successfully activated anticancer drugs like doxorubicin and endoxifen in cancer cells, thereby treating the cancer .

Direcciones Futuras

Propiedades

IUPAC Name |

2-ethynylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECCBMBUQUFSPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[2.5]octane-6-carboxylic acid](/img/structure/B1396022.png)

![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B1396024.png)

![2-bromo-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B1396028.png)

![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate](/img/structure/B1396034.png)